(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C19H14N2O5 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is 350.09027155 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalyst-Free Synthetic Methodologies
Brahmachari and Nayek (2017) developed a catalyst-free, one-pot synthesis method for a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This method emphasizes eco-friendliness, excellent yields, and the easy isolation of products without the need for column chromatographic purification, highlighting its potential for creating derivatives of the target compound efficiently and sustainably (Brahmachari & Nayek, 2017).
Antimicrobial and Antifungal Activities
Patel and Patel (2017) investigated the antimicrobial properties of derivatives synthesized from the reaction of thiophene-2-aldehyde with p-methyl acetophenone. This study reported significant antimicrobial activity against various bacterial and fungal strains, suggesting the potential of these derivatives in developing new antimicrobial agents (Patel & Patel, 2017).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone with demonstrated anti-inflammatory and analgesic properties. These compounds showed promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, indicating their potential therapeutic applications in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antihypertensive Activity
Rana, Kaur, and Kumar (2004) explored the synthesis of various dihydropyrimidines for their potential antihypertensive activities. The study offers insights into the structure-activity relationships, providing a foundation for future research in developing antihypertensive agents based on pyrimidine derivatives (Rana, Kaur, & Kumar, 2004).
Anticancer and Antimicrobial Agents
El-Sattar, El‐Adl, El-hashash, Salama, and Elhady (2021) reported on the synthesis of pyrano[2,3-d]pyrimidine derivatives with significant antimicrobial and anticancer activities. Their research demonstrates the compounds' efficacy against various microbial strains and cancer cell lines, underscoring the potential of pyrimidine derivatives in developing new treatments for cancer and infectious diseases (El-Sattar et al., 2021).
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-11-3-2-4-13(7-11)21-18(23)14(17(22)20-19(21)24)8-12-5-6-15-16(9-12)26-10-25-15/h2-9H,10H2,1H3,(H,20,22,24)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIOCORUXMKKMM-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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